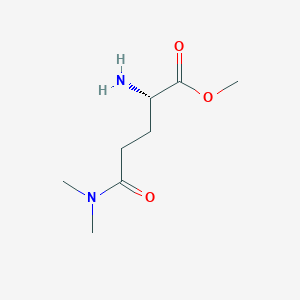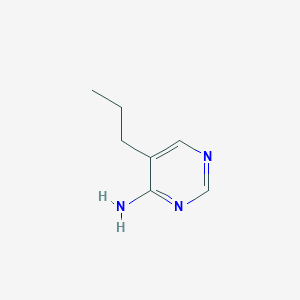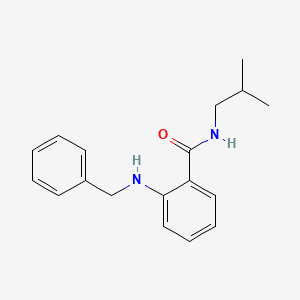![molecular formula C6H14Br2N2 B13099418 (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B13099418.png)
(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: is a bicyclic organic compound that features a diazabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentene derivative, followed by bromination to yield the dihydrobromide salt. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to efficient production of the compound with minimal impurities.
化学反应分析
Types of Reactions: (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the bromide ions.
科学研究应用
Chemistry: In chemistry, (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
作用机制
The mechanism of action of (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
2-Methyl-2,5-diazabicyclo[2.2.1]heptane: A similar compound with a different stereochemistry.
2,5-Diazabicyclo[2.2.1]heptane: A compound lacking the methyl group at the 2-position.
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride: A similar compound with a different counterion.
Uniqueness: (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific stereochemistry and the presence of the dihydrobromide salt. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
分子式 |
C6H14Br2N2 |
|---|---|
分子量 |
274.00 g/mol |
IUPAC 名称 |
(1R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
InChI |
InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5?,6-;;/m1../s1 |
InChI 键 |
WLUAJCSMROZCDP-PDLKQUIFSA-N |
手性 SMILES |
CN1CC2C[C@@H]1CN2.Br.Br |
规范 SMILES |
CN1CC2CC1CN2.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


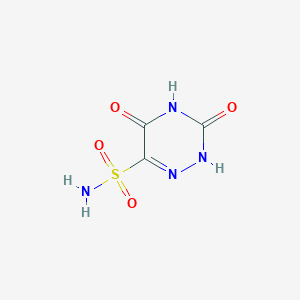
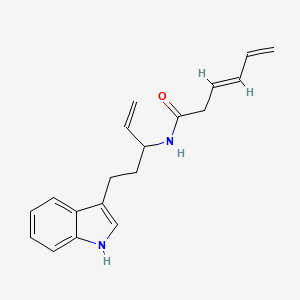
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
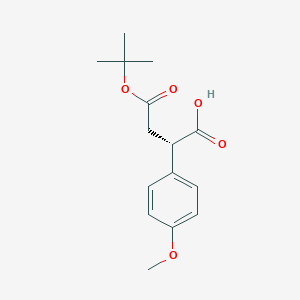
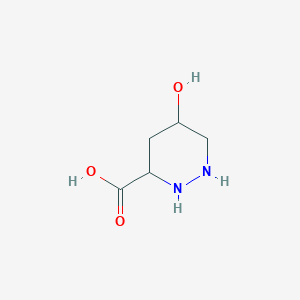
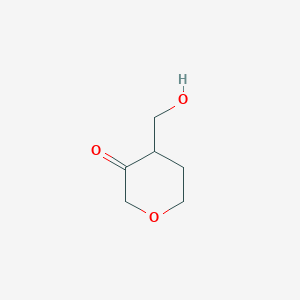
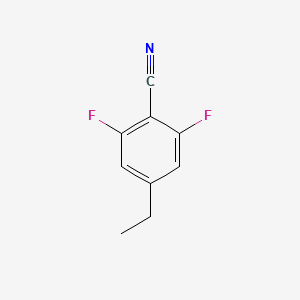
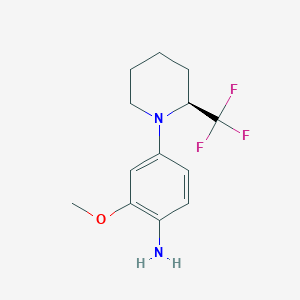
![7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13099366.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
